4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-methyl-N-(3-methylsulfanylphenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-22-18(25)15-8-3-4-9-16(15)23-17(24)10-11-20(22,23)19(26)21-13-6-5-7-14(12-13)27-2/h3-9,12H,10-11H2,1-2H3,(H,21,26) |
InChI Key |
HTQVQEMUXYFMNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
Preparation Methods
Introduction of the 3-(Methylsulfanyl)phenyl Carboxamide Group
The carboxamide moiety at position 3a is installed via coupling reactions between the primary amine of 3-(methylsulfanyl)aniline and the preformed carboxylic acid intermediate. TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) serves as an efficient coupling reagent for this step, enabling room-temperature reactions in dichloromethane with yields exceeding 85%.
Reaction Scheme 1: Carboxamide Formation
-
Intermediate A : 3a-Methyl-1,5-dioxo-pyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
-
Activation : TBTU-mediated activation of Intermediate A
-
Coupling : Reaction with 3-(methylsulfanyl)aniline → Target compound
The methylsulfanyl group is retained intact during coupling due to TBTU’s mild conditions, avoiding oxidation to sulfone derivatives.
Iron-Catalyzed Cascade Synthesis
An alternative one-pot strategy employs FeBr₂ (10 mol%) and pyridine (40 mol%) in toluene at 150°C to assemble the pyrrolo[1,2-a]quinazoline framework from 2-aminobenzylamine and 4-pentynoic acid. This method proceeds via iron-mediated cycloisomerization, nucleophilic attack, and cyclodehydration, achieving 39–99% yields depending on substituents.
Key Advantages :
-
Regioselectivity : Exclusive formation of the 3a-methyl isomer due to steric and electronic effects.
-
Scalability : Demonstrated at 10 mmol scale without yield reduction.
-
Solvent Flexibility : Neat conditions at 100°C also viable, simplifying purification.
Mechanochemical Optimization
Mechanochemical methods significantly enhance the efficiency of both cyclocondensation and coupling steps. Ball milling the anthranilamide-ethyl levulinate mixture with Amberlyst® 15 at 350 rpm for 3 hours achieves 94% conversion, compared to 24 hours under thermal conditions. Similarly, TBTU-mediated couplings proceed in 30 minutes under milling vs. 12 hours in solution.
Analytical Characterization
Critical spectroscopic data for the target compound include:
Chemical Reactions Analysis
4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which is critical for therapeutic efficacy.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| HCT-116 | 7.2 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It demonstrated the ability to inhibit key inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. Studies have indicated that it can modulate the expression of pro-inflammatory cytokines and enzymes such as COX-2 and LOX.
Table 2: Anti-inflammatory Activity
Mechanistic Studies
Mechanistic studies using molecular docking simulations have provided insights into how this compound interacts with target proteins involved in cancer progression and inflammation. The binding affinities suggest a strong interaction with specific receptors and enzymes, which correlates with the observed biological activities.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study 1: A study on xenograft models demonstrated significant tumor reduction when treated with this compound compared to control groups.
- Case Study 2: In a model of inflammatory bowel disease, administration led to reduced clinical symptoms and histological improvement.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing symptoms or slowing disease progression .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogs include:
*Estimated values based on structural similarity to reported analogs.
Key Structural Differences :
Physicochemical Properties
- logP and Solubility: The target compound’s logP (~2.5) is higher than the m-tolyl analog (logP = 2.00) due to the methylsulfanyl group’s moderate hydrophobicity. However, it remains less lipophilic than the trifluoromethoxy derivative (logP = 3.12) .
- Hydrogen Bonding: The target compound has 6 hydrogen bond acceptors (similar to analogs) but only 1 donor, limiting its ability to form strong polar interactions compared to compounds with additional donor groups .
Biological Activity
The compound 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide have been shown to induce apoptosis in various cancer cell lines.
- Mechanism of Action : The mechanism often involves the inhibition of key proteins involved in cell cycle regulation and apoptosis. For example, studies have demonstrated that related compounds can modulate the expression of BRD4 and PARP1 proteins which are critical in cancer cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it may exhibit activity against certain bacterial strains.
- In Vitro Studies : In vitro assays have shown that derivatives of quinazoline can inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis and interference with protein synthesis.
Antihistaminic Activity
Quinazoline derivatives are known for their antihistaminic properties. The potential for this compound to act as an H1-antihistamine has been explored.
- Sedation Effects : Compounds in this class have shown varying degrees of sedation effects. For example, a related compound demonstrated only 7% sedation compared to standard antihistamines .
Study 1: Anticancer Efficacy
A study published in 2020 evaluated a series of quinazoline derivatives for their anticancer efficacy. Compound 19d was found to induce apoptosis in breast cancer cells and showed significant tumor growth inhibition in xenograft models without notable toxicity . This suggests that similar compounds like 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide may also possess similar anticancer properties.
Study 2: Antimicrobial Activity
Research conducted on a series of quinazoline derivatives indicated their effectiveness against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .
Data Tables
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between parameters .
- Monitor reaction progress with HPLC to detect intermediates and optimize reaction time .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Advanced: How can computational modeling predict reactivity or guide synthetic route design?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization or amide formation. For example, calculate activation energies for competing mechanisms (e.g., nucleophilic vs. electrophilic attack) .
- Solvent Effects : Simulate solvent interactions with COSMO-RS to optimize polarity and dielectric constants .
- AI-Driven Optimization : Train machine learning models on reaction databases to predict yields under untested conditions (e.g., Bayesian optimization for catalyst selection) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurities. Mitigation approaches:
-
Standardized Assays : Use orthogonal methods (e.g., enzyme inhibition + cell viability assays) to cross-validate results. For example:
Assay Type Target Key Parameter Kinase Inhibition EGFR or CDK2 IC₅₀ values (µM range) Antimicrobial Gram-positive bacteria MIC (minimum inhibitory concentration) . -
Batch Analysis : Compare purity and stability (via HPLC) across studies to rule out degradation artifacts .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Q. Methodology :
- Synthesize analogs with modifications to the methylsulfanyl group or quinazoline core (see table below).
- Test analogs against related targets (e.g., kinases vs. GPCRs) to map pharmacophore requirements.
| Analog Modification | Biological Impact | Reference |
|---|---|---|
| Replace methylsulfanyl with Cl | Increased lipophilicity; altered enzyme binding . | |
| Quinazoline → Pyridine | Reduced planar stacking; lower cytotoxicity . |
Q. Statistical Tools :
- Use QSAR models (e.g., partial least squares regression) to correlate substituent properties (logP, polar surface area) with activity .
Advanced: What experimental controls are essential to validate mechanistic hypotheses in catalysis?
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Scavenger Experiments : Add radical traps (e.g., TEMPO) or acid/base quenchers to confirm intermediates .
- In-situ Spectroscopy : Monitor reactions with FTIR or Raman to detect transient species (e.g., enol intermediates) .
Advanced: How can contradictory solubility data be reconciled for formulation studies?
- Solubility Profiling : Test the compound in buffered solutions (pH 1–10) and co-solvents (e.g., DMSO:PBS mixtures) to identify optimal conditions .
- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) to predict compatibility with excipients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
